molecular formula C18H15NO3 B10851042 N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide

N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B10851042
M. Wt: 293.3 g/mol
InChI Key: CCRNXJJERVYHEO-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 4-ethylphenylamine with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is carried out under anhydrous conditions using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using automated reactors and continuous flow systems. These methods ensure consistent product quality and higher yields. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(4-Ethylphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(4-Ethylphenyl)-2-oxo-2H-chromene-3-carboxamide can be compared with other chromene derivatives to highlight its uniqueness:

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C18H15NO3/c1-2-12-7-9-14(10-8-12)19-17(20)15-11-13-5-3-4-6-16(13)22-18(15)21/h3-11H,2H2,1H3,(H,19,20)

InChI Key

CCRNXJJERVYHEO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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